molecular formula C24H14N2O2 B160585 Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- CAS No. 5089-22-5

Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-

Cat. No.: B160585
CAS No.: 5089-22-5
M. Wt: 362.4 g/mol
InChI Key: WFYSPVCBIJCZPX-UHFFFAOYSA-N
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Description

Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is a useful research compound. Its molecular formula is C24H14N2O2 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1,4-Bis(benzo[d]oxazol-2-yl)naphthalene, also known as Fluorescent Brightener 367, is a type of optical brightener. Its primary targets are various materials such as textiles, paper, plastics, and detergents . It is used to enhance the brightness and whiteness of these materials .

Mode of Action

Fluorescent Brightener 367 works by absorbing ultraviolet light and re-emitting it as blue light . This process is known as fluorescence. When the compound absorbs ultraviolet light (usually in the range of 340-370 nm), it enters an excited state. It then returns to its ground state by emitting light in the blue region of the spectrum (typically 420-470 nm) . This emitted blue light gives materials a brighter and whiter appearance .

Biochemical Pathways

Instead, its function is based on physical and chemical properties that allow it to absorb and emit light at specific wavelengths .

Result of Action

The primary result of Fluorescent Brightener 367’s action is the enhanced brightness and whiteness of the materials it is applied to . By absorbing ultraviolet light and re-emitting it as blue light, it can neutralize yellowish tints in materials, making them appear whiter and brighter .

Action Environment

The efficacy and stability of Fluorescent Brightener 367 can be influenced by various environmental factors. For instance, the presence of ultraviolet light is necessary for the compound to absorb and re-emit light . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and exposure to certain chemicals . It is generally stable under normal storage conditions .

Properties

IUPAC Name

2-[4-(1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14N2O2/c1-2-8-16-15(7-1)17(23-25-19-9-3-5-11-21(19)27-23)13-14-18(16)24-26-20-10-4-6-12-22(20)28-24/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYSPVCBIJCZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C3=NC4=CC=CC=C4O3)C5=NC6=CC=CC=C6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063698
Record name Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5089-22-5, 63310-10-1
Record name 1,4-Bis(2-benzoxazolyl)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5089-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorescent brightener 367
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005089225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(naphthalene-1,4-diyl)bis(benzoxazole)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.457
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Fluorescent Brightener 367
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUORESCENT BRIGHTENER 367
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z945S0K4ZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the significance of Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- being found in Eupatorium adenophorum?

A1: While the study by Yang et al. [] successfully isolated and identified Benzoxazole, 2,2'-(1,4-naphthalenediyl)bis- from Eupatorium adenophorum, its specific biological activity or role within the plant remains unexplored in this research. Further investigation is needed to understand its potential significance in the plant's biology, ecology, or potential applications.

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